Allylhydrazine hydrochloride
Overview
Description
Allylhydrazine hydrochloride is a chemical compound with the molecular formula C3H8N2·HCl. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylhydrazine hydrochloride typically involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. The classical method involves the reaction of hydrazine monohydrate with allyl bromide, resulting in a mixture of mono- and diallyl hydrazines . To improve selectivity and yield, protective group strategies using Boc-hydrazines have been developed. For instance, starting with tri-Boc-hydrazine can significantly enhance the synthesis characteristics .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation methods, where the reaction is carried out in a controlled environment to ensure consistent quality and yield. This often includes the use of phase transfer catalytic conditions and optimized reaction parameters to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions: Allylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with radical oxidants to form nitrogen and propylene gas.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Radical oxidants in the presence of ultrasound imaging.
Reduction: Base and heat, typically using high boiling point solvents like ethylene glycol.
Substitution: Hydrazine and aldehydes or ketones under basic conditions.
Major Products Formed:
Oxidation: Nitrogen and propylene gas.
Reduction: Alkanes.
Substitution: Hydrazones and alkanes.
Scientific Research Applications
Allylhydrazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in molecular imaging to detect oxidative stress in vivo using ultrasound contrast agents.
Industry: Utilized in the synthesis of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of allylhydrazine hydrochloride involves its reactivity with radical oxidants. Upon exposure to these oxidants, allylhydrazine is converted into nitrogen and propylene gas, which can be detected using ultrasound imaging. This reaction highlights its potential in molecular imaging applications, particularly for detecting oxidative stress in biological tissues .
Comparison with Similar Compounds
Hydrazine: A simpler derivative without the allyl group, used in various industrial applications.
Diallylhydrazine: Contains two allyl groups, offering different reactivity and applications.
Tri-Boc-hydrazine: A protected form used in selective synthesis.
Uniqueness: Allylhydrazine hydrochloride is unique due to its allyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and molecular imaging applications, where its ability to form gas bubbles upon oxidation is leveraged for detecting oxidative stress .
Properties
IUPAC Name |
prop-2-enylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-3-5-4;/h2,5H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPATVPEGLIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7422-78-8 (Parent) | |
Record name | Hydrazine, allyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020050 | |
Record name | Allylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70629-62-8, 52207-83-7 | |
Record name | Hydrazine, 2-propenyl-, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70629-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, allyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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